molecular formula C12H17NO B13209911 2-(4,4-Dimethylpyrrolidin-3-yl)phenol

2-(4,4-Dimethylpyrrolidin-3-yl)phenol

Cat. No.: B13209911
M. Wt: 191.27 g/mol
InChI Key: AKJCTVXDOCNSKR-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpyrrolidin-3-yl)phenol is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This compound features a phenol group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 4-position. The presence of both phenolic and pyrrolidinyl groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction between an aldehyde, an amine, and a boronic acid . This reaction is known for its mild conditions and high efficiency, making it suitable for the synthesis of alkylaminophenol compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4,4-Dimethylpyrrolidin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Dimethylpyrrolidin-3-yl)phenol is unique due to the combination of its phenolic and pyrrolidinyl groups, which confer distinct chemical and biological properties. The presence of the dimethyl substitution on the pyrrolidine ring further enhances its steric and electronic characteristics, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4,4-dimethylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-7-10(12)9-5-3-4-6-11(9)14/h3-6,10,13-14H,7-8H2,1-2H3

InChI Key

AKJCTVXDOCNSKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2O)C

Origin of Product

United States

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